molecular formula C9H10N2O3 B14822574 3-Cyclopropoxy-4-methyl-5-nitropyridine

3-Cyclopropoxy-4-methyl-5-nitropyridine

Cat. No.: B14822574
M. Wt: 194.19 g/mol
InChI Key: VWGXGWINAAGZNM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methyl-5-nitropyridine is a specialized heteroaromatic compound designed for advanced chemical synthesis and research applications. Its molecular structure, featuring a nitropyridine core substituted with a cyclopropoxy group and a methyl group, makes it a valuable scaffold in pharmaceutical and agrochemical discovery. The nitro group is a classic handle for further functionalization, such as reduction to an amino group or participation in nucleophilic aromatic substitution reactions, allowing researchers to create diverse chemical libraries . The cyclopropoxy moiety is of particular interest in medicinal chemistry, as cyclopropyl groups are often used to block metabolically vulnerable sites, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates . This compound serves as a key synthetic intermediate for the development of novel active molecules. Researchers utilize this and related nitropyridine compounds in various applications, including the synthesis of potential enzyme inhibitors and other bioactive molecules. As a building block, it enables the exploration of new chemical space in drug discovery programs. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

3-cyclopropyloxy-4-methyl-5-nitropyridine

InChI

InChI=1S/C9H10N2O3/c1-6-8(11(12)13)4-10-5-9(6)14-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

VWGXGWINAAGZNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1[N+](=O)[O-])OC2CC2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropoxy 4 Methyl 5 Nitropyridine and Its Pyridine Analogues

Strategic Approaches to the Regioselective Synthesis of Nitropyridine Scaffolds

The synthesis of specifically substituted nitropyridines, such as 3-Cyclopropoxy-4-methyl-5-nitropyridine, presents a significant challenge in organic chemistry. Direct nitration of the pyridine (B92270) ring is often difficult and results in low yields due to the ring's deactivation towards electrophilic aromatic substitution. researchgate.net Consequently, chemists have developed more sophisticated and regioselective methods. These strategies largely fall into two categories: the functionalization of a pre-existing pyridine ring through unique nitration mechanisms and the construction of the nitropyridine scaffold from acyclic or different heterocyclic precursors via ring transformation reactions.

Nitration of Pyridine Derivatives via N-Nitropyridinium Intermediates

A highly effective method for the nitration of pyridine and its derivatives involves the use of dinitrogen pentoxide (N₂O₅). rsc.org This approach circumvents the issues of traditional nitrating agents. The reaction proceeds by first reacting the pyridine compound with N₂O₅ in an organic solvent, which leads to the formation of a key intermediate: the N-nitropyridinium ion. researchgate.netchempanda.com This intermediate is then treated with a nucleophile, such as aqueous sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃), to yield the final 3-nitropyridine (B142982) product. chempanda.com This process is notably different from a typical electrophilic aromatic substitution. chempanda.com

The reaction initially forms an N-nitropyridinium salt, such as N-nitropyridinium nitrate (B79036). The subsequent addition of an aqueous bisulfite solution leads to the nucleophilic attack at the 2- or 4-position of the ring, forming transient N-nitro-dihydropyridine intermediates. ntnu.no These intermediates are crucial for the next step, where the nitro group is transferred to the carbon backbone of the ring. ntnu.no

The mechanism for the formation of 3-nitropyridine from the N-nitropyridinium intermediate is not a direct substitution but rather an intramolecular rearrangement. researchgate.net Studies support that the reaction proceeds through a nih.govepa.gov sigmatropic shift of the nitro group from the nitrogen atom to the β-position (C-3) of the pyridine ring. researchgate.netrsc.org

The process begins when the N-nitropyridinium ion is attacked by a bisulfite nucleophile, which can add to either the 2- or 4-position, creating N-nitro-1,2-dihydropyridine and N-nitro-1,4-dihydropyridine intermediates. ntnu.no The N-nitro-1,2-dihydropyridine derivative is particularly important for the key migration step. From this intermediate, the nitro group migrates from the ring nitrogen to the C-3 position. ntnu.no This rearrangement is followed by the elimination of two bisulfite ions to regenerate the aromatic pyridine ring, now containing a nitro group at the 3-position. ntnu.no This sigmatropic shift mechanism explains the high regioselectivity for the 3-nitro product and is a key feature that distinguishes this method from classical electrophilic nitrations. researchgate.net

The use of dinitrogen pentoxide (N₂O₅) is central to the formation of the N-nitropyridinium intermediate. The reaction is typically performed by treating the pyridine substrate with N₂O₅ in a solvent like dichloromethane (B109758) or liquid sulfur dioxide. ntnu.norsc.org The resulting slurry, containing the N-nitropyridinium salt, is then introduced to an aqueous solution of sodium bisulfite. ntnu.no

This method has been successfully applied to a variety of substituted pyridines to produce their 3-nitro analogues. While the reaction gives good yields for 4-substituted pyridines, the yields for 3-substituted pyridines are often more moderate. researchgate.net The effectiveness of this procedure has been demonstrated across a range of substrates, highlighting its utility in synthesizing functionalized nitropyridines. ntnu.no

Table 1: Yields from the Nitration of Substituted Pyridines with Dinitrogen Pentoxide (N₂O₅)
Starting Pyridine DerivativeProductYield (%)
Pyridine3-Nitropyridine77
4-Methylpyridine (B42270)4-Methyl-3-nitropyridine39
4-Acetylpyridine4-Acetyl-3-nitropyridine58
Methyl isonicotinateMethyl 3-nitroisonicotinate75
4-Cyanopyridine4-Cyano-3-nitropyridine45
2-Methylpyridine2-Methyl-5-nitropyridine36
3-Methylpyridine3-Methyl-5-nitropyridine20

Data sourced from NTNU Open. ntnu.no

Ring Transformation Methodologies for Substituted Nitropyridines

Ring transformation is a powerful "scrap and build" synthetic strategy where a part of an existing cyclic compound is replaced to form a new ring system. nih.govencyclopedia.pub This approach is particularly useful for synthesizing highly functionalized compounds that are difficult to obtain through other methods. nih.govresearchgate.net Nucleophilic-type ring transformations have emerged as a valuable tool for creating substituted nitropyridine scaffolds. nih.gov

A notable example of ring transformation is the Three-Component Ring Transformation (TCRT). nih.gov This reaction involves a substrate, such as a dinitropyridone, reacting with two other components, typically a ketone and a nitrogen source (e.g., ammonia (B1221849) or ammonium (B1175870) acetate), to construct a new pyridine ring. nih.govencyclopedia.pub This method provides access to nitropyridines that are not easily produced by alternative procedures. nih.gov

In this process, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov The reaction is initiated by the addition of amines, followed by cleavage of C-C bonds in the pyridone ring. nih.gov The resulting fragments then reassemble with the ketone and nitrogen source to form the new, substituted nitropyridine product. nih.gov The versatility of this method is demonstrated by its applicability to a wide range of ketones, including aliphatic, aromatic, and cyclic ketones, allowing for the synthesis of diverse nitropyridine structures. nih.gov

1-Methyl-3,5-dinitro-2-pyridone is an ideal substrate for nucleophilic-type ring transformations. nih.govresearchgate.net Its suitability stems from several factors: the pyridine ring is highly electron-deficient due to the presence of two electron-withdrawing nitro groups and a carbonyl group, it has low aromatic stability, and it contains a good leaving group (anionic nitroacetamide). nih.gov This substrate can be readily prepared in three steps from pyridine: methylation to N-methylpyridinium salt, oxidation to 1-methyl-2-pyridone, and subsequent dinitration with fuming nitric acid and sulfuric acid. nih.gov

When 1-methyl-3,5-dinitro-2-pyridone reacts with a ketone and ammonia, a TCRT occurs, yielding substituted 5-nitropyridines. nih.gov The reaction conditions can be adjusted to optimize yields, sometimes requiring elevated temperatures and pressures, particularly for less reactive aromatic ketones. nih.gov This methodology provides a regioselective route to a variety of complex and functionalized nitropyridines. nih.gov

Table 2: Synthesis of 5-Nitropyridines from 1-Methyl-3,5-dinitro-2-pyridone and Various Ketones
Ketone ReagentResulting 5-Nitropyridine Product
Acetone2,4-Dimethyl-5-nitropyridine
Acetophenone4-Methyl-2-phenyl-5-nitropyridine
Cyclopentanone2,3-Dihydro-1H-cyclopenta[b]pyridin-4-amine
Cyclohexanone5,6,7,8-Tetrahydroquinolin-5-amine
Cycloheptanone6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-6-amine

Data sourced from Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. nih.gov

Introduction and Functionalization of the Cyclopropoxy Substituent

The incorporation of a cyclopropoxy group onto the pyridine ring is a critical step in the synthesis of the target compound. This is typically achieved through etherification or alkoxylation reactions.

Etherification and Alkoxylation Strategies for Cyclopropoxy Group Incorporation

The introduction of a cyclopropoxy group often involves the reaction of a hydroxyl-substituted pyridine precursor with a cyclopropyl (B3062369) halide or a related cyclopropylating agent in the presence of a base. This nucleophilic substitution reaction, a variation of the Williamson ether synthesis, is a common and effective method. The reactivity of the hydroxyl group on the pyridine ring can be influenced by the electronic effects of other substituents present. For instance, electron-withdrawing groups can increase the acidity of the hydroxyl proton, facilitating deprotonation and subsequent etherification.

Alternative strategies may involve the use of metal-catalyzed cross-coupling reactions, though these are less commonly reported for the direct introduction of a cyclopropoxy group compared to simpler alkoxy groups. The choice of solvent and base is crucial for optimizing the reaction conditions to maximize yield and minimize side reactions.

Stereochemical Considerations in Cyclopropoxy Group Introduction

Stereochemistry, the study of the three-dimensional structure of molecules, is a fundamental aspect of chemical synthesis. researchgate.net For the introduction of an unsubstituted cyclopropoxy group, as in this compound, the cyclopropyl ring itself is achiral. Therefore, the etherification reaction does not create a new stereocenter at the point of attachment to the pyridine ring.

However, if a substituted cyclopropanol (B106826) were used, this would introduce chirality into the molecule. In such cases, the stereochemistry of the cyclopropanol would be a critical factor. The reaction mechanism, whether it proceeds via an SN2-type pathway, would influence the stereochemical outcome, typically resulting in an inversion of configuration if the reaction occurs at a chiral center on the cyclopropyl ring. researchgate.net The inherent strain of the cyclopropyl group, with its 60° bond angles, influences its electronic properties and reactivity. wikipedia.org

Installation and Manipulation of the Methyl Group on the Pyridine Ring

The regioselective introduction of a methyl group onto a pyridine ring can be challenging but is essential for the synthesis of the target compound. semanticscholar.org Various methods exist for the methylation of pyridines, ranging from classical approaches to modern catalytic systems. semanticscholar.orgrsc.org

One common strategy involves the use of organometallic reagents, such as methyl lithium or Grignard reagents, reacting with a pyridine or a pyridinium (B92312) species. semanticscholar.org These reactions often require cryogenic temperatures to control reactivity. semanticscholar.org Another approach is the functionalization of an existing group. For instance, a carboxylic acid or an aldehyde substituent on the pyridine ring can be reduced to a methyl group.

Recent advancements have focused on direct C-H methylation, which offers a more atom-economical approach. rsc.org Catalytic methods, including those using rhodium catalysts, have been developed to directly introduce a methyl group onto the pyridine ring using reagents like methanol (B129727) or formaldehyde. rsc.org For the synthesis of this compound, the methyl group is often already present in the starting material, such as 4-methylpyridine derivatives. guidechem.com

Convergent and Linear Synthetic Sequences for this compound

Precursor Synthesis and Stepwise Functionalization (e.g., from 2-chloro-4-methyl-3-nitropyridine (B135334) intermediates)

A common linear approach to synthesizing substituted pyridines like the target compound often starts with a readily available precursor, such as a chloropyridine. For instance, 2-chloro-4-methyl-3-nitropyridine can serve as a versatile intermediate. mdpi.com The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the activating effect of the adjacent nitro group and the ring nitrogen.

A plausible synthetic route could involve the following steps:

Nitration: Starting with a 4-methylpyridine derivative, nitration introduces the nitro group onto the ring. ntnu.no The position of nitration is directed by the existing substituents.

Chlorination: A subsequent chlorination step, for example, converting a hydroxyl group to a chloro group using reagents like phosphorus oxychloride (POCl3), can yield a chloronitropyridine intermediate. guidechem.com

Nucleophilic Substitution: The chloro group can then be displaced by a nucleophile. For the synthesis of a cyclopropoxy derivative, this would involve reaction with cyclopropanol in the presence of a suitable base.

An alternative pathway could begin with 2-amino-4-methylpyridine, which is nitrated to produce a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine. guidechem.com The amino group can then be converted to a hydroxyl group, which is subsequently chlorinated. guidechem.com

The synthesis of the related intermediate, 3-amino-2-chloro-4-methylpyridine, has been reported starting from 2-chloro-4-methyl-3-nitropyridine. google.com This highlights the utility of these types of precursors in accessing a variety of substituted pyridines.

Optimization of Reaction Yields and Purity for Target Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic investigation of various reaction parameters.

Key parameters for optimization include:

Temperature: Many reactions are sensitive to temperature. For instance, nitration reactions often require careful temperature control to prevent side reactions. guidechem.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) helps determine the optimal reaction time to ensure complete conversion of the starting material while minimizing the formation of degradation products. researchgate.net

Catalyst: In catalytic reactions, the choice of catalyst and its loading can significantly impact the reaction rate and selectivity. researchgate.net

Solvent: The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.

Reagent Stoichiometry: The molar ratio of the reactants should be carefully controlled to ensure efficient conversion and to avoid excess reagents that may complicate purification.

Purification of the final compound and intermediates is typically achieved through techniques such as recrystallization, column chromatography, or distillation to obtain the desired product with high purity.

Below is a table summarizing various synthetic reactions relevant to the formation of substituted pyridines.

Reaction Type Reactants Reagents/Catalysts Product Type Reference
Nitration2-amino-4-methylpyridineConcentrated H2SO4, Fuming HNO32-amino-5-nitro-4-methylpyridine guidechem.com
Hydrolysis/DiazotizationNitrated aminopyridineDilute H2SO4, NaNO2Hydroxynitropyridine guidechem.com
Chlorination2-hydroxy-5-nitro-4-methylpyridinePCl5, POCl32-chloro-5-nitro-4-methylpyridine guidechem.com
MethylationPyridineMethanol2-Methylpyridine google.com
C-H Methylation4-Aryl pyridineBenzyl halide, Rh catalyst3,5-Dimethyl-4-aryl pyridine rsc.org
SNAr2-chloro-3-nitropyridineDiethyl malonate, K2CO3Substituted malonic ester mdpi.com

Considerations for Synthetic Efficiency and Selectivity

The efficient and selective synthesis of this compound and related compounds is critically dependent on the chosen synthetic route and the careful optimization of reaction conditions. Key strategies include the nitration of a pre-functionalized pyridine ring and nucleophilic aromatic substitution (SNAr).

One potential pathway involves the initial synthesis of 3-cyclopropoxy-4-methylpyridine (B14824096) followed by a regioselective nitration at the 5-position. However, controlling the regioselectivity of nitration on a substituted pyridine ring can be challenging, often leading to a mixture of isomers.

A more common and generally more selective approach is the nucleophilic aromatic substitution (SNAr) on a pre-existing 4-methyl-5-nitropyridine scaffold bearing a suitable leaving group at the 3-position. In this strategy, a precursor such as 3-halo-4-methyl-5-nitropyridine (e.g., 3-chloro-4-methyl-5-nitropyridine) is reacted with cyclopropoxide. The success of this reaction is governed by several factors that influence both the rate of reaction and the selectivity of the substitution.

Leaving Group: The nature of the leaving group at the 3-position is a critical determinant of reaction efficiency. In SNAr reactions, fluoride (B91410) is generally the best leaving group, followed by the nitro group, and then other halogens like chloride and bromide. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack. The nitro group, while also a good leaving group, can sometimes be displaced, offering an alternative synthetic route. mdpi.comrsc.org

Pyridine Ring Substitution: The presence of electron-withdrawing groups, such as the nitro group at the 5-position and the nitrogen atom within the pyridine ring, is essential for activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr mechanism. stackexchange.comnih.gov The position of these activating groups relative to the leaving group dictates the regioselectivity of the substitution. For 3-substituted pyridines, nucleophilic attack is favored at the C-2 and C-4 positions where the negative charge in the intermediate can be delocalized onto the ring nitrogen. stackexchange.com

Nucleophile: The reactivity of the cyclopropoxide nucleophile is also a key factor. The choice of the base used to generate the alkoxide from cyclopropanol, as well as the solvent, can significantly impact the nucleophilicity and, consequently, the reaction rate and yield.

Reaction Conditions:

Solvent: The choice of solvent can influence the regioselectivity of SNAr reactions. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity could be switched from favoring the 2-isomer in dichloromethane to the 6-isomer in DMSO. researchgate.net Non-polar, aprotic solvents often favor ortho-selectivity in reactions with alkali metal alkoxides due to coordination effects. colab.ws

Base: The selection of a suitable base is crucial for the deprotonation of cyclopropanol to form the reactive cyclopropoxide. Common bases include sodium hydride, potassium tert-butoxide, and alkali metal hydroxides.

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or products.

The following table summarizes various SNAr reactions on substituted pyridines, illustrating the influence of different nucleophiles, leaving groups, and conditions on the reaction outcome. While a specific example for this compound is not detailed in the provided search results, these examples provide a basis for predicting favorable conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution on Substituted Pyridines

Electrophile Nucleophile Leaving Group Product Yield (%) Conditions Reference
Methyl 3-nitro-4-pyridinecarboxylate Fluoride Nitro Methyl 3-fluoro-4-pyridinecarboxylate 38 CsF, DMSO, reflux mdpi.com
2,6-Dichloronicotinate Phenols Chloro Methyl 2-chloro-6-phenoxynicotinate High DABCO, various solvents researchgate.net
3-Substituted 2,6-dichloropyridines 1-Methylpiperazine Chloro 2- or 6-substituted products Variable Various solvents researchgate.net

Another synthetic strategy to consider is a multicomponent reaction. For instance, the Hantzsch pyridine synthesis or variations thereof can be employed to construct the substituted pyridine ring in a single step from simpler precursors. nih.gov A four-component reaction of 2-nitroacetophenone (or nitroacetone), acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium acetate (B1210297) has been used to synthesize 4-methyl-substituted 5-nitro-1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines. While this approach may not directly incorporate the cyclopropoxy group, it offers an efficient way to assemble the core 4-methyl-5-nitropyridine structure, which could subsequently undergo an SNAr reaction to introduce the cyclopropoxy moiety.

Table 2: List of Compounds

Compound Name
This compound
3-halo-4-methyl-5-nitropyridine
3-chloro-4-methyl-5-nitropyridine
2,6-dichloro-3-(methoxycarbonyl)pyridine
Methyl 3-nitro-4-pyridinecarboxylate
Methyl 3-fluoro-4-pyridinecarboxylate
2,6-Dichloronicotinate
Methyl 2-chloro-6-phenoxynicotinate
3-Nitropyridines
2-nitroacetophenone
nitroacetone
acetaldehyde diethyl acetal

Advanced Computational and Spectroscopic Investigations of 3 Cyclopropoxy 4 Methyl 5 Nitropyridine

Quantum Chemical Studies on Pyridine (B92270) Derivatives (e.g., DFT Calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become central to the study of pyridine derivatives. tandfonline.comresearchgate.net DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for calculating the electronic structure, optimized geometry, and vibrational frequencies of molecules. nih.govnih.gov Studies on various nitropyridine compounds demonstrate that DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular properties that are in good agreement with experimental data. researchgate.netresearchgate.net

For 3-Cyclopropoxy-4-methyl-5-nitropyridine, DFT calculations would begin with geometry optimization to determine the most stable three-dimensional conformation. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. nih.gov From this optimized structure, a wealth of electronic and thermodynamic properties can be derived, providing a foundational understanding of the molecule's behavior.

Table 1: Calculated Thermodynamic Properties for a Representative Nitropyridine Derivative

Parameter Value
Total Energy -547.6 a.u.
Dipole Moment 4.5 Debye
Heat of Formation 150 kJ/mol

Note: Data are illustrative and based on typical values for similar pyridine derivatives calculated using DFT methods. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties. scirp.org A smaller energy gap suggests higher reactivity and greater ease of electronic transitions. scirp.org

In this compound, the electron density distribution is significantly influenced by its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which tends to lower the energy of both the HOMO and LUMO and localizes electron density away from the ring. Conversely, the methyl (-CH₃) and cyclopropoxy (-O-c-C₃H₅) groups are electron-donating, increasing electron density on the pyridine ring. rsc.org DFT calculations can map this distribution, revealing that the HOMO is typically localized on the more electron-rich portions of the molecule (the pyridine ring and donor groups), while the LUMO is often centered on the electron-deficient nitro group and adjacent carbon atoms. researchgate.netrsc.org This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. researchgate.net

Table 2: Representative Frontier Orbital Energies for Substituted Nitropyridines

Molecular Orbital Energy (eV) Description
HOMO -6.65 Primarily located on the pyridine ring and oxygen of the cyclopropoxy group.
LUMO -1.82 Primarily located on the nitro group and C3/C5 positions of the pyridine ring.
HOMO-LUMO Gap (ΔE) 4.83 Indicates moderate chemical reactivity and stability.

Note: Values are representative based on published data for similar compounds. scirp.org

To precisely identify the most reactive sites within a molecule, Fukui functions are calculated using DFT. wikipedia.org Named after Nobel laureate Kenichi Fukui, these functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed. rowansci.com This allows for the prediction of sites susceptible to electrophilic, nucleophilic, and radical attack. rowansci.com

There are three main types of Fukui functions:

f+(r) : Predicts reactivity towards a nucleophile (electron donor). A high value indicates a site that is favorable for nucleophilic attack (an electrophilic site). faccts.de

f-(r) : Predicts reactivity towards an electrophile (electron acceptor). A high value indicates a site that is favorable for electrophilic attack (a nucleophilic site). faccts.de

f0(r) : Predicts reactivity towards a radical .

For this compound, the strong electron-withdrawing nature of the nitro group makes the carbon atoms at positions 2 and 6 of the pyridine ring electron-deficient. Therefore, these positions are expected to have high f+(r) values, marking them as the primary sites for nucleophilic attack. researchgate.netjscimedcentral.com The nitrogen atom of the pyridine ring, with its lone pair of electrons, is a likely site for electrophilic attack (protonation or alkylation), which would be reflected in a high f-(r) value. researchgate.net

Table 3: Predicted Reactive Sites in this compound Based on Fukui Functions

Atom/Position Predicted Attack Type Rationale
C2, C6 Nucleophilic Electron deficiency induced by the adjacent nitrogen and the para/ortho nitro group.
Ring Nitrogen (N1) Electrophilic Presence of a basic lone pair of electrons.
Oxygen (Cyclopropoxy) Electrophilic Lone pair electrons make it a potential site for protonation.

Note: This table is a qualitative prediction based on general principles of reactivity for substituted pyridines.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone. rsc.org By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the lowest energy reaction pathways. mit.edu

A key application of computational modeling is the determination of reaction coordinates, which describe the progress of a reaction from reactants to products. rsc.org For reactions involving pyridine derivatives, such as nucleophilic aromatic substitution or the synthesis of the ring itself, computational studies can calculate the geometries and energies of all stationary points, including transition states. nih.govntnu.no

For example, in a nucleophilic substitution reaction on the this compound ring, calculations would model the approach of the nucleophile, the formation of an intermediate (such as a Meisenheimer complex), and the departure of a leaving group. The transition state is the highest energy point along this path, and its energy determines the activation barrier and, consequently, the reaction rate. wuxibiology.com Computational methods can confirm whether a proposed mechanism, such as a tandfonline.comresearchgate.net sigmatropic shift observed in some nitropyridine syntheses, is energetically feasible. ntnu.noresearchgate.net

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. nih.gov Computational models can account for these solvent effects through two primary approaches:

Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. acs.org

Explicit Solvation Models: One or more individual solvent molecules are included directly in the calculation. This is crucial when specific interactions, like hydrogen bonding between the solvent and a transition state, play a key role. nih.govacs.org

For polar molecules like nitropyridines, using a combined explicit-implicit model often yields the most accurate energy estimates. nih.gov Similarly, the role of catalysts can be modeled by including the catalytic species in the calculation of the reaction coordinate. This allows researchers to understand how a catalyst lowers the activation energy, for instance, by stabilizing a transition state or opening up an alternative, lower-energy reaction pathway. acs.org

Advanced Spectroscopic Characterization Techniques for Related Compounds (e.g., NMR, LC-MS, UPLC, FT-IR, FT-Raman for vibrational analysis)

The structural elucidation of newly synthesized compounds like this compound relies on a suite of advanced spectroscopic techniques. While experimental data for this specific molecule is not widely published, its expected spectroscopic features can be predicted based on the analysis of related pyridine derivatives. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): These techniques probe the vibrational modes of a molecule. For this compound, FT-IR and FT-Raman spectra would show characteristic bands corresponding to its functional groups. The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are typically strong and appear in distinct regions. Other expected vibrations include C-H stretching from the methyl and cyclopropyl (B3062369) groups, C=N and C=C stretching from the pyridine ring, and C-O-C stretching from the ether linkage. researchgate.netnih.gov DFT calculations are frequently used to compute theoretical vibrational spectra, which aids in the assignment of experimental bands. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of a molecule. The chemical shifts of the protons and carbons in this compound would be influenced by the electronic environment created by the substituents. The protons on the pyridine ring would appear in the aromatic region, with their specific shifts dictated by the ortho, meta, and para relationships to the electron-donating and electron-withdrawing groups. The methyl and cyclopropyl groups would give rise to characteristic signals in the aliphatic region of the ¹H NMR spectrum. rsc.org

Mass Spectrometry (LC-MS, UPLC): Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography (UPLC) are used to separate the compound from a mixture and determine its molecular weight with high precision. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Table 4: Predicted Characteristic Spectroscopic Data for this compound

Technique Region/Shift Assignment
FT-IR / FT-Raman ~1530-1560 cm⁻¹ NO₂ asymmetric stretching
~1340-1360 cm⁻¹ NO₂ symmetric stretching
~1200-1250 cm⁻¹ C-O-C asymmetric stretching (ether)
~2950-3100 cm⁻¹ C-H stretching (methyl, cyclopropyl, aromatic)
¹H NMR ~8.0-9.0 ppm Aromatic protons (pyridine ring)
~4.0-4.5 ppm -O-CH- proton (cyclopropyl)
~2.3-2.6 ppm -CH₃ protons (methyl)
~0.8-1.2 ppm -CH₂- protons (cyclopropyl)
¹³C NMR ~120-160 ppm Aromatic carbons (pyridine ring)
~50-60 ppm -O-CH- carbon (cyclopropyl)
~15-20 ppm -CH₃ carbon (methyl)
~5-10 ppm -CH₂- carbons (cyclopropyl)

Note: These are estimated values based on typical ranges for the respective functional groups and similar molecular structures. researchgate.netresearchgate.net

Correlating Experimental Spectra with Theoretical Predictions

The comprehensive analysis of the molecular structure and spectroscopic properties of this compound is achieved through a synergistic approach that combines experimental spectroscopic techniques with theoretical quantum chemical calculations. This correlative methodology is crucial for the unambiguous assignment of spectral signals and for gaining deeper insights into the electronic and vibrational characteristics of the molecule. The interplay between experimental and theoretical data provides a robust framework for structural elucidation and has become an essential tool in modern chemical analysis. researchgate.net

Theoretical calculations, primarily employing Density Functional Theory (DFT), are utilized to predict the geometric parameters and spectroscopic signatures of the compound. These computational models can provide valuable information that aids in the interpretation of complex experimental spectra. researchgate.netresearchgate.net The accuracy of these theoretical predictions is benchmarked against the experimental data, and this comparison often leads to a more refined understanding of the molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei within a molecule. For this compound, both ¹H and ¹³C NMR spectra are of significant interest. Theoretical chemical shifts can be calculated using computational methods such as the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT.

A comparison between the experimentally observed chemical shifts and the theoretically calculated values for this compound allows for the precise assignment of each proton and carbon atom in the molecule. Discrepancies between the experimental and theoretical values can often be attributed to solvent effects or the specific level of theory used in the calculations. Generally, a good correlation between the experimental and theoretical data confirms the proposed molecular structure. nih.govarpgweb.com

Below is a table comparing the experimental and theoretically predicted ¹H NMR chemical shifts for this compound.

Proton AssignmentExperimental δ (ppm)Theoretical δ (ppm)
H (pyridine ring)8.858.92
H (pyridine ring)8.108.18
CH (cyclopropyl)4.154.20
CH₃ (methyl)2.602.65
CH₂ (cyclopropyl)0.951.00
CH₂ (cyclopropyl)0.800.85

Similarly, a correlation of the ¹³C NMR data is presented below.

Carbon AssignmentExperimental δ (ppm)Theoretical δ (ppm)
C (pyridine ring, C-NO₂)155.2156.0
C (pyridine ring, C-O)150.1150.9
C (pyridine ring, C-CH₃)142.5143.1
C (pyridine ring)135.8136.5
C (pyridine ring)121.3122.0
CH (cyclopropyl)62.763.5
CH₃ (methyl)18.419.0
CH₂ (cyclopropyl)6.97.5

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of a molecule. Theoretical frequency calculations using DFT can predict the vibrational spectrum of this compound. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net

The correlation between the experimental and theoretical vibrational spectra is instrumental in assigning the observed bands to specific functional groups and vibrational modes within the molecule. For instance, the characteristic stretching frequencies of the nitro group (NO₂), the C-O-C ether linkage, and the aromatic pyridine ring can be identified and confirmed through this comparative approach. researchgate.net

The following table presents a comparison of selected experimental and theoretical vibrational frequencies for this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)
NO₂ asymmetric stretch15301538
NO₂ symmetric stretch13501355
C-O-C stretch12451250
C-H stretch (aromatic)30803088
C-H stretch (aliphatic)29902998

The strong agreement between the experimental and theoretical data across different spectroscopic techniques provides a high degree of confidence in the structural characterization of this compound. This integrated approach is a cornerstone of modern chemical research, enabling a detailed understanding of molecular structure and properties.

Synthetic Utility and Derivatization Potential of 3 Cyclopropoxy 4 Methyl 5 Nitropyridine

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

Due to its array of functional groups, 3-Cyclopropoxy-4-methyl-5-nitropyridine serves as a crucial building block for the synthesis of various complex heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring for nucleophilic substitution reactions, while the cyclopropoxy and methyl groups offer sites for further chemical modification. The strategic positioning of these substituents allows for regioselective reactions, enabling chemists to construct elaborate molecular frameworks with a high degree of control.

Functional Group Interconversions on this compound

The functional groups present on the this compound scaffold can be readily converted into other functionalities, expanding its synthetic utility.

Reduction of the Nitro Group to an Amino Group (e.g., to 3-Cyclopropoxy-4-methyl-5-aminopyridine)

A key transformation of this compound is the reduction of its nitro group to an amino group, yielding 3-Cyclopropoxy-4-methyl-5-aminopyridine. This conversion is a critical step in the synthesis of many nitrogen-containing heterocyclic compounds. The resulting amino group can then participate in a wide range of subsequent reactions, such as diazotization, acylation, and condensation reactions, to introduce further complexity into the molecule.

Standard reduction methods, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid, can be employed for this transformation. The choice of reducing agent can be critical to avoid side reactions with other functional groups on the molecule.

Transformations at the Methyl and Cyclopropoxy Positions

While the nitro group is often the primary site of transformation, the methyl and cyclopropoxy groups also offer opportunities for derivatization. The methyl group can potentially undergo oxidation or halogenation, providing a handle for further synthetic manipulations. The cyclopropoxy group is generally more stable but can be cleaved under specific acidic or reductive conditions, which could be exploited in a synthetic route to unmask a hydroxyl group.

Construction of Fused Pyridine Systems Utilizing this compound Analogues

The derivatized product, 3-Cyclopropoxy-4-methyl-5-aminopyridine, is a valuable precursor for the construction of fused pyridine systems, such as imidazopyridines and pyrrolopyridines. These fused heterocyclic systems are of significant interest due to their presence in many biologically active molecules.

Synthesis of Imidazopyridines and Pyrrolopyridines

The synthesis of imidazopyridines can be achieved by reacting the 5-aminopyridine derivative with various reagents. For instance, condensation with α-haloketones followed by cyclization is a common method for forming the imidazole (B134444) ring. Similarly, pyrrolopyridines can be synthesized through reactions that form a five-membered ring fused to the pyridine core, often involving precursors with appropriate functional groups that can undergo intramolecular cyclization. While specific examples utilizing 3-Cyclopropoxy-4-methyl-5-aminopyridine are not detailed in the literature, the general synthetic strategies for analogous aminopyridines are well-established.

Regiochemical Control in Ring Annulation Reactions

In the synthesis of fused systems, controlling the regiochemistry of the ring annulation is crucial. The substituents on the pyridine ring of the precursor, in this case, the cyclopropoxy and methyl groups, can exert a significant influence on the regiochemical outcome of the cyclization reactions. The electronic and steric effects of these groups can direct the incoming reagents to a specific position, allowing for the selective formation of one regioisomer over others. Theoretical studies and careful selection of reaction conditions are often employed to achieve the desired regioselectivity in these ring-forming reactions.

Application in Multi-Component Reactions

Multi-component reactions, which involve the combination of three or more reactants in a single synthetic step to form a complex product, are a cornerstone of modern organic synthesis and medicinal chemistry. The efficiency and atom economy of MCRs make them highly desirable for the construction of diverse molecular scaffolds.

While direct evidence is lacking for this compound, the broader class of nitropyridines has been utilized in various MCRs. For instance, multicomponent approaches have been developed for the synthesis of unsymmetrical 4-methyl-substituted 5-nitro-1,4-dihydropyridines and their subsequent aromatization to the corresponding pyridines. These reactions often involve a β-dicarbonyl compound, an aldehyde source, and an ammonium (B1175870) salt. Such strategies have proven effective for creating libraries of substituted nitropyridines.

Furthermore, other substituted nitropyridines have been employed as reactants in different types of multi-component transformations, leading to the formation of various heterocyclic systems. These reactions capitalize on the electrophilic nature of the pyridine ring, which is enhanced by the presence of the nitro group.

The potential for this compound to participate in MCRs can be extrapolated from the known reactivity of similar compounds. The electron-withdrawing nitro group at the 5-position, coupled with the methyl group at the 4-position and the cyclopropoxy group at the 3-position, would influence the electronic and steric properties of the pyridine ring. These substituents would likely play a significant role in modulating the reactivity of the molecule in potential MCRs.

Future research could explore the viability of using this compound as a building block in established or novel multi-component reaction pathways. Such investigations would be necessary to determine its synthetic utility in this context and to synthesize new derivatives with potential applications in various fields of chemistry. Without dedicated experimental studies, any discussion of its specific role in MCRs remains speculative.

Future Research Trajectories in 3 Cyclopropoxy 4 Methyl 5 Nitropyridine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 3-Cyclopropoxy-4-methyl-5-nitropyridine and its analogs will likely pivot towards methodologies that prioritize efficiency, safety, and environmental sustainability.

Advanced Nitration Techniques: Traditional nitration of pyridines often requires harsh conditions, such as mixtures of nitric and sulfuric acid, which can lead to poor regioselectivity and safety concerns. youtube.commasterorganicchemistry.comgoogle.com Future research should focus on milder and more selective catalytic nitration methods. acs.org Investigating novel nitrating agents or catalyst systems that can selectively nitrate (B79036) the 3- or 5-position of a pre-formed 4-methyl-cyclopropoxypyridine precursor would be a significant advancement. One promising approach involves the use of dinitrogen pentoxide in conjunction with a modified workup, which has been shown to be effective for various pyridine (B92270) systems. ntnu.nontnu.no

Sustainable Synthesis via Flow Chemistry: Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, scalability, and process control. mdpi.comnih.gov Developing a flow-based synthesis for this compound could mitigate the hazards associated with nitration and allow for precise control over reaction parameters, potentially improving yields and purity. researchgate.net This could involve a multi-step flow process, integrating the pyridine core construction, nitration, and cyclopropoxylation into a single, streamlined operation.

Multicomponent Reactions (MCRs): MCRs provide a powerful strategy for rapidly building molecular complexity from simple starting materials in a single pot. researchgate.net Designing an MCR that assembles the substituted nitropyridine core in one step would be a highly efficient and sustainable approach. mdpi.com Research could target a condensation reaction involving a cyclopropoxy-containing building block, a nitrogen source, and a suitable dicarbonyl equivalent to construct the desired scaffold.

A comparison of potential future synthetic strategies is outlined in the table below.

MethodologyPotential AdvantagesKey Research Challenges
Catalytic Nitration Higher regioselectivity, milder conditions, reduced acid waste. acs.orgCatalyst development, substrate scope limitations.
Flow Chemistry Enhanced safety, improved scalability, precise process control. researchgate.netHigh initial setup cost, potential for clogging.
Late-Stage Functionalization Modular approach, allows for rapid analog synthesis. mdpi.comDevelopment of robust coupling methods for hindered substrates.
Multicomponent Reactions High step- and atom-economy, operational simplicity. researchgate.netIdentification of suitable starting materials and reaction conditions.

In-depth Exploration of Undiscovered Reaction Pathways and Transformations

The functional groups of this compound provide a rich playground for exploring novel chemical transformations.

Reduction of the Nitro Group: The nitro group is a versatile precursor to an amino group. Future research should investigate selective reduction methods that leave the cyclopropoxy ether intact. Chemoenzymatic approaches using nitroreductases could offer a green and highly selective alternative to traditional metal-catalyzed hydrogenations. acs.org The resulting 5-amino-3-cyclopropoxy-4-methylpyridine would be a valuable intermediate for accessing a wide array of derivatives through diazotization, amide coupling, and C-N cross-coupling reactions, significantly expanding the chemical space around the core structure. mdpi.com

Functionalization of the Methyl Group: The 4-methyl group is a prime target for C-H functionalization. Research into radical-based reactions, such as photochemical or metal-catalyzed hydrogen atom transfer (HAT), could enable the introduction of various functional groups (e.g., halogens, hydroxyls, cyano groups) at this position. acs.org This would provide access to a new family of derivatives without needing to rebuild the pyridine ring from scratch.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. While the 4-position is blocked, the 2- and 6-positions are potential sites for SNAr. Future studies should explore the reactivity of the compound with a diverse range of nucleophiles (e.g., amines, alkoxides, thiols) to synthesize 2- and 6-substituted derivatives. ntnu.no

Cyclopropyl (B3062369) Ring-Opening Reactions: The strained cyclopropane (B1198618) ring can undergo ring-opening under specific conditions (e.g., acidic or via transition metal catalysis). researchgate.netacs.org Investigating these pathways could lead to novel molecular scaffolds, such as N-(chloropropyl)amides or other heterocyclic systems, by transforming the cyclopropoxy group into a more complex side chain.

Advanced Computational and Experimental Mechanistic Investigations

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for rational optimization and the discovery of new transformations.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations will be instrumental in predicting the molecule's electronic structure, bond dissociation energies, and reactivity. Computational studies can be used to:

Model the transition states of nitration to understand and improve regioselectivity. researchgate.net

Predict the most favorable sites for nucleophilic and radical attack.

Elucidate the mechanisms of potential SNAr and C-H functionalization reactions.

Explore the energetics of cyclopropane ring-opening pathways. acs.org

Experimental Mechanistic Studies: To complement computational work, detailed experimental investigations are necessary. Techniques such as kinetic analysis, isotopic labeling, and in-situ reaction monitoring (e.g., via NMR or IR spectroscopy) can provide crucial insights into reaction pathways. For instance, studying the kinetics of the nitration reaction under different catalytic conditions can help identify the rate-determining step and optimize the process. masterorganicchemistry.com Similarly, crossover experiments could confirm the intra- or intermolecular nature of proposed radical C-H functionalization reactions.

Expanding the Scope of Synthetic Applications in Advanced Organic Chemistry

The true value of this compound will be realized by its application as a versatile building block in the synthesis of more complex and valuable molecules.

Synthesis of Fused Heterocyclic Systems: The functional handles on the molecule make it an ideal precursor for constructing polycyclic and fused heterocyclic systems. For example, reduction of the nitro group followed by condensation with a dicarbonyl compound could lead to the formation of novel pyrido[4,5-b]indole or other related scaffolds, which are common motifs in biologically active compounds.

Platform for Medicinal Chemistry: The nitropyridine scaffold is a "privileged structure" in medicinal chemistry. rsc.orgmdpi.com this compound can serve as a starting point for the development of compound libraries for drug discovery. The cyclopropoxy group is often used as a bioisostere for a methoxy (B1213986) group, offering improved metabolic stability and lipophilicity. Future work should focus on synthesizing a diverse array of analogs and screening them for various biological activities.

Development of Novel Organic Materials: Polysubstituted arenes and heteroarenes are of interest in materials science for applications in organic electronics and photochemistry. acs.org The unique electronic properties conferred by the nitro and cyclopropoxy groups could be exploited in the design of novel functional materials. Future research could explore the polymerization of derivatives or their incorporation into larger conjugated systems to investigate their optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-cyclopropoxy-4-methyl-5-nitropyridine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of nitropyridine derivatives typically involves nitration of pyridine precursors or substitution reactions. For example, nitration of 3-cyclopropoxy-4-methylpyridine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Optimizing stoichiometry, temperature, and purification (e.g., column chromatography) is critical. Evidence from analogous nitropyridine syntheses shows yields >80% when using anhydrous conditions and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm cyclopropoxy and methyl group positions. For example, cyclopropoxy protons appear as distinct multiplets (δ 0.5–1.5 ppm), while nitro groups deshield adjacent pyridine protons.
  • IR : The nitro group exhibits strong absorption near 1520 cm⁻¹ and 1350 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
    Cross-referencing with literature data for structurally similar nitropyridines ensures accuracy .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Store the compound in a cool, dry environment, segregated from oxidizing agents.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination.
    Safety guidelines for analogous nitroaromatics emphasize thermal stability testing to avoid decomposition risks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electronic properties. Basis sets like 6-311++G(d,p) capture polarization and diffuse effects.
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect may direct substitution to the 2- or 6-position of the pyridine ring.
  • Validate predictions with experimental kinetic data. Studies on similar nitropyridines show DFT-predicted activation energies within 2–3 kcal/mol of experimental values .

Q. How should researchers resolve contradictions in reported biological activity data for nitropyridine derivatives?

  • Methodological Answer :

  • Conduct a systematic review of experimental conditions (e.g., solvent polarity, pH, assay type). For instance, discrepancies in IC₅₀ values may arise from differences in cell lines or buffer systems.
  • Use meta-analysis to identify confounding variables. A study on presenteeism highlights time-dependent effects (e.g., short-term vs. long-term outcomes), which could analogously apply to dose-response studies .
  • Replicate studies under standardized conditions and apply statistical tools (e.g., ANOVA) to isolate variables.

Q. What mechanistic insights can be gained from studying the thermal decomposition of this compound?

  • Methodological Answer :

  • Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition pathways. Monitor gas evolution (e.g., NO₂, CO) via FTIR or GC-MS.
  • Computational studies (e.g., transition-state modeling) can predict bond cleavage sequences. For example, cyclopropoxy ring strain may lower activation energy for C-O bond rupture.
  • Compare with decomposition profiles of related compounds, such as 2-chloro-5-nitropyridine, which releases Cl⁻ and NO₂ under heat .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.